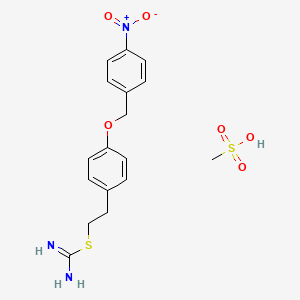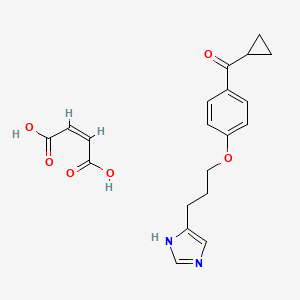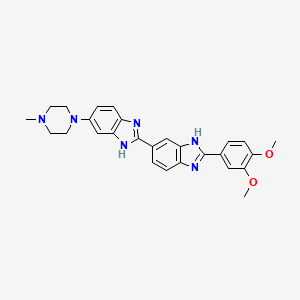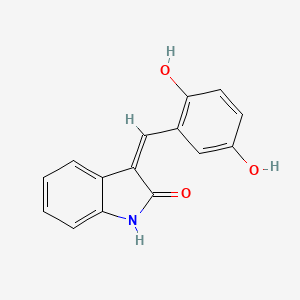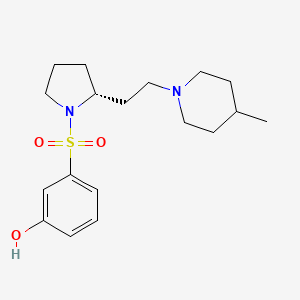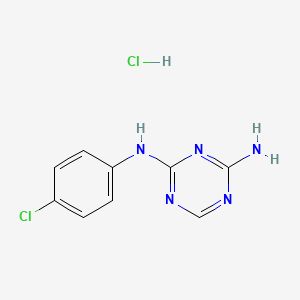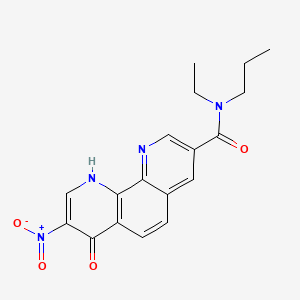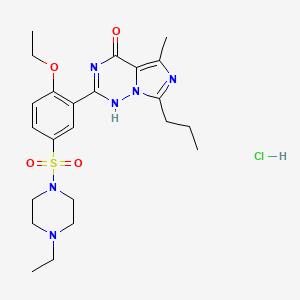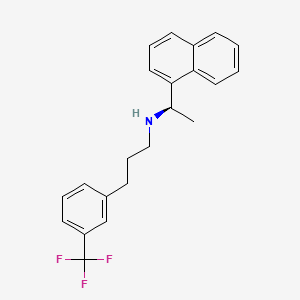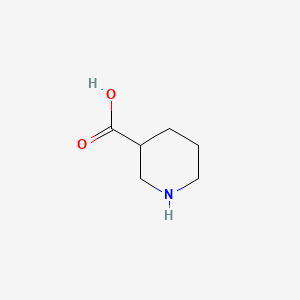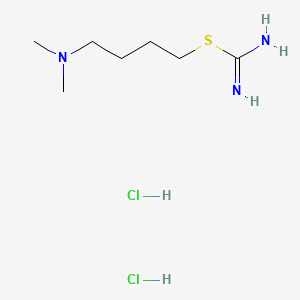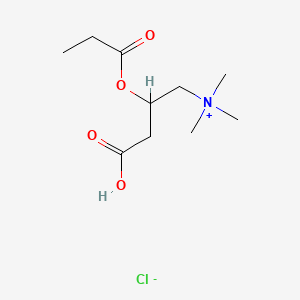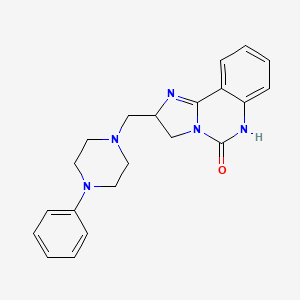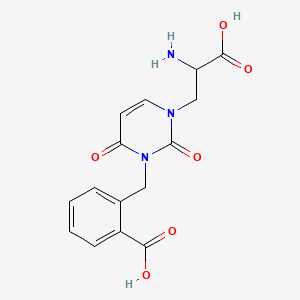
UBP 296
概要
説明
科学的研究の応用
UBP 296 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of kainate receptors.
Biology: this compound helps in understanding the role of kainate receptors in synaptic transmission and plasticity.
Medicine: The compound is being investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain.
Industry: This compound is used in the development of new drugs targeting kainate receptors
作用機序
UBP 296は、カイネイト受容体のGluK1サブユニットに選択的に結合することで効果を発揮し、それらの活性を阻害します。この阻害は、興奮性神経伝達物質であるグルタミン酸が受容体に結合するのを阻止し、シナプス伝達とニューロンの興奮性を低下させます。 関連する分子標的と経路には、シナプス可塑性のモジュレーションと神経伝達物質の放出の調節が含まれます .
類似の化合物との比較
類似の化合物
UBP 302: 類似の性質を持つが、選択性プロファイルが異なる、密接に関連する化合物。
BPAM344: 構造的特徴と薬理学的性質が異なる、もう1つのカイネイト受容体拮抗薬
This compoundの独自性
This compoundは、カイネイト受容体のGluK1サブユニットに対する高い選択性によりユニークであり、これらの受容体の特定の機能を研究するための貴重なツールとなっています。 その強力な拮抗作用とシナプス伝達を調節する能力は、他の類似の化合物とは異なります .
準備方法
合成経路と反応条件
UBP 296の合成には、いくつかの重要なステップが含まれます。
出発物質: 合成は、ピリミジン-2,4-ジオンの核構造の調製から始まります。
官能基化: 次に、この核構造はアミノ基とカルボキシル基で官能基化され、目的の化合物が生成されます。
工業的生産方法
This compoundの工業的生産には、ラボ規模の合成プロセスを拡大することが含まれます。 これには、反応条件の最適化、高純度の出発物質の使用、および目的の製品品質を実現するための高度な精製技術の採用が含まれます .
化学反応解析
反応の種類
This compoundは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成することができます。
還元: 還元反応は、化合物の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたさまざまなthis compound誘導体が含まれており、これらはさらなる研究開発に使用できます .
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: カイネイト受容体の構造と機能を研究するためのツール化合物として使用されます。
生物学: this compoundは、シナプス伝達と可塑性におけるカイネイト受容体の役割を理解するのに役立ちます。
医学: この化合物は、てんかんや慢性疼痛などの神経疾患の治療における潜在的な治療用途について調査されています。
化学反応の分析
Types of Reactions
UBP 296 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
類似化合物との比較
Similar Compounds
UBP 302: A closely related compound with similar properties but different selectivity profiles.
BPAM344: Another kainate receptor antagonist with distinct structural features and pharmacological properties
Uniqueness of UBP 296
This compound is unique due to its high selectivity for the GluK1 subunit of kainate receptors, making it a valuable tool for studying the specific functions of these receptors. Its potent antagonistic activity and ability to modulate synaptic transmission distinguish it from other similar compounds .
特性
IUPAC Name |
2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIYULWYHDSXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



